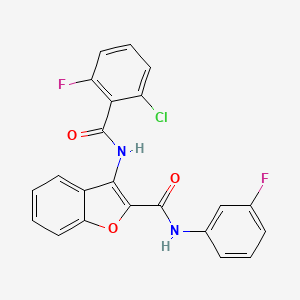

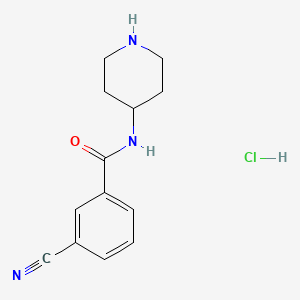

7-(2-chlorobenzyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-chlorobenzyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in scientific research. It belongs to the class of purine derivatives, which are known for their potential therapeutic applications.

Applications De Recherche Scientifique

Multitarget Drugs for Neurodegenerative Diseases

Compounds with similar structural motifs have been investigated for their potential as multitarget drugs for neurodegenerative diseases. These compounds, particularly those with benzyl-substituted tetrahydropyrazino purinediones, have shown promising results as dual-target-directed A1/A2A adenosine receptor antagonists. Such compounds are designed to act at multiple targets relevant for both symptomatic and disease-modifying treatment of neurodegenerative diseases, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).

Cytotoxic Activity

Research on substituted imidazolidinediones and thiazolidinediones, which share some structural similarities with the compound , has explored their synthesis, structure, and cytotoxic activity. These studies aim to understand the chemical properties and potential therapeutic applications of these compounds, particularly in the context of cancer research (Barros Costa et al., 1995).

DPP-IV Inhibitors

Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, with various substituents including carboxybenzyl and chloro/cyanobenzyl groups, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, through in vitro bioassays, displayed moderate to good inhibitory activities against DPP-IV, highlighting their potential in treating conditions such as type 2 diabetes (Mo et al., 2015).

Protective Groups in Synthesis

The use of protective groups like thietanyl in the synthesis of benzyl-substituted dihydro-purine diones underlines the importance of chemical strategies to achieve specific structural configurations. These methodologies facilitate the synthesis of compounds with potential applications in medicinal chemistry and drug development (Khaliullin et al., 2020).

Anticancer Activity

Studies on N-substituted indole derivatives, including those with fluorobenzylidene groups, have explored their synthesis and characterization for anticancer activity. Such research is crucial for identifying new therapeutic agents against specific cancer types (Kumar et al., 2022).

Propriétés

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN4O2S/c1-25-17-16(18(27)24-19(25)28)26(10-13-4-2-3-5-15(13)21)20(23-17)29-11-12-6-8-14(22)9-7-12/h2-9H,10-11H2,1H3,(H,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBLAHUBPCYABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2525958.png)

![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride](/img/structure/B2525965.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2525970.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2525971.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525972.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)

![2-Indol-1-yl-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2525976.png)

![2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide](/img/structure/B2525979.png)